A Comprehensive Technical Guide to the Physicochemical Properties of p-Ethylhydratropic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of p-Ethylhydratropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid and a known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).[1][2][3] Its structural similarity to ibuprofen suggests potential anti-inflammatory properties, making it a compound of interest for researchers in drug discovery and development.[1] This technical guide provides a detailed overview of the known physicochemical properties of p-ethylhydratropic acid, outlines experimental protocols for their determination, and discusses the implications of these properties.
Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-ethylphenyl)propanoic acid | [3] |
| Synonyms | p-Ethylhydratropic Acid, 2-(4-Ethylphenyl)propionic Acid, 2-(p-Ethylphenyl)propionic Acid | [3] |
| CAS Number | 3585-52-2 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Chemical Structure | ||
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the available data for p-ethylhydratropic acid.
| Property | Value | Method | Source(s) |
| Melting Point | 35-38 °C | Experimental | [1] |
| Boiling Point | 135 °C at 3.5 Torr | Experimental | [1] |
| Water Solubility | log10(S) = -2.56 mol/L (calculated) | Calculated | [5] |
| pKa | 4.43 ± 0.10 (predicted) | Predicted | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 (calculated) | Calculated (XLogP3) | [3] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for the key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Protocol: Capillary Melting Point Method [6][7][8][9][10]
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Sample Preparation: A small amount of the dry, powdered p-ethylhydratropic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
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Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, boiling point is often determined under reduced pressure.
Protocol: Vacuum Distillation Method [11][12]
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.
-
Sample Introduction: p-Ethylhydratropic acid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distillation flask is heated gently.
-
Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Caption: Workflow for Vacuum Boiling Point Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at a given pH, which influences its solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration [13][14][15]
-
Solution Preparation: A known concentration of p-ethylhydratropic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa Determination by Potentiometric Titration.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its distribution in the body.
Protocol: Shake-Flask Method [16][17][18][19]
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of p-ethylhydratropic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Biological Activity and Implications for Drug Development
p-Ethylhydratropic acid is described as having potential anti-inflammatory activities.[1] While specific mechanistic studies are not widely available, its structural relationship to ibuprofen, a known cyclooxygenase (COX) inhibitor, suggests a similar potential mechanism of action.[20] The physicochemical properties outlined in this guide have significant implications for its potential as a drug candidate.
The predicted pKa of 4.43 indicates that p-ethylhydratropic acid will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4). This would increase its aqueous solubility but may decrease its ability to passively diffuse across lipid membranes. The calculated LogP of 2.7 suggests a moderate degree of lipophilicity, which is generally favorable for oral absorption and distribution into tissues.
Caption: Relationship between Physicochemical Properties and ADME.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for p-ethylhydratropic acid and details the standard experimental protocols for their determination. While some key experimental values are yet to be reported in the literature, the predicted and calculated data offer valuable insights for researchers. The moderate lipophilicity and acidic nature of p-ethylhydratropic acid suggest that it may possess favorable pharmacokinetic properties. Further investigation into its specific biological activities, mechanism of action, and in vivo efficacy is warranted to fully assess its potential as a therapeutic agent.
References
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